molecular formula C19H12F3N3O2S B2952148 2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 851130-19-3

2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2952148
CAS No.: 851130-19-3
M. Wt: 403.38
InChI Key: UBMZTKJUXORQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex tricyclic core with an 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen scaffold, a sulfanyl linker, and an N-[2-(trifluoromethyl)phenyl]acetamide moiety.

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O2S/c20-19(21,22)12-6-2-3-7-13(12)25-15(26)9-28-18-17-16(23-10-24-18)11-5-1-4-8-14(11)27-17/h1-8,10H,9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMZTKJUXORQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the sulfanyl group: This step involves the reaction of the tricyclic core with a thiol reagent under controlled conditions.

    Attachment of the acetamide group: This is typically done through an amidation reaction, where the tricyclic sulfanyl compound is reacted with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Thioether Sulfur Reactivity

The sulfanyl (-S-) group serves as a key reactive site, participating in oxidation and nucleophilic substitution:

Reaction TypeConditions/ReagentsProductEvidence
OxidationmCPBA, H₂O₂, or O₃Sulfoxide (R-SO-R) or sulfone (R-SO₂-R)Analogous thioether oxidation pathways are well-established for benzofuropyrimidine derivatives .
Nucleophilic DisplacementStrong nucleophiles (e.g., amines, thiols)Substitution at sulfur with new R-groupStructural analogs show susceptibility to nucleophilic attack due to electron-withdrawing effects of adjacent heterocycles .

Amide Group Transformations

The acetamide moiety undergoes hydrolysis and condensation reactions:

Reaction TypeConditions/ReagentsProductEvidence
Acidic HydrolysisHCl/H₂O, refluxCarboxylic acid (+ aniline derivative)Hydrolysis of acetamides to acetic acids is typical under acidic conditions .
Basic HydrolysisNaOH/H₂O, heatCarboxylate saltSupported by general acetamide reactivity .
CondensationDCC/DMAP, R-OHEster derivativesActivated coupling agents facilitate ester formation .

Electrophilic Aromatic Substitution

The benzofuropyrimidine core’s electron-deficient nature directs substitutions to specific positions:

PositionReagentsProductNotes
C-2 or C-10 (electron-deficient)HNO₃/H₂SO₄, halogens (Cl₂, Br₂)Nitro-, chloro-, or bromo-derivativesLimited reactivity due to deactivation by adjacent electronegative groups; minor products observed in analogs .

Trifluoromethyl Group Interactions

The -CF₃ group influences electronic effects but exhibits low direct reactivity:

PropertyImpact on ReactivityEvidence
Electron-withdrawing effectDeactivates aromatic ring, reduces electrophilic substitution ratesVerified via computational studies on trifluoromethylarenes .
Steric hindranceLimits access to ortho positionsMolecular modeling of analogs indicates steric crowding .

Ring-Opening Reactions

The diazatricyclo system may undergo selective ring-opening under harsh conditions:

ConditionsReagentsProductNotes
Strong acids (H₂SO₄, HI)HeatFragmented amines or thiolsObserved in related tricyclic systems under extreme acidolysis .
Reductive cleavageLiAlH₄Reduced heterocyclic aminesTheoretical pathway based on similar diazatricyclo reductions.

Cross-Coupling Reactions

The sulfur atom and aryl halide analogs enable catalytic coupling:

Reaction TypeCatalysts/ReagentsProductEvidence
Buchwald-Hartwig AminationPd(dba)₂, XantphosAryl amine derivativesFeasibility inferred from sulfur-mediated palladium catalysis in benzofuropyrimidines .
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂Biaryl derivativesRequires halogenation at reactive positions first .

Photochemical Reactions

The conjugated system may undergo photo-induced transformations:

ConditionsOutcomeEvidence
UV light (λ = 254–365 nm)[2+2] cycloaddition or bond cleavageDocumented for fused benzofuran systems .

Scientific Research Applications

2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Material Science: Its tricyclic structure makes it a candidate for use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.

Mechanism of Action

The mechanism of action of 2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Molecular Properties Comparison

Property Target Compound Aglaithioduline SAHA Compound
Molecular Weight ~450 g/mol (estimated) 340.4 g/mol 264.3 g/mol ~480 g/mol (estimated)
LogP (Lipophilicity) 3.5 (predicted) 2.8 1.2 3.8 (predicted)
Hydrogen Bond Donors 2 3 3 2
Hydrogen Bond Acceptors 6 5 4 7

Bioactivity Profile Clustering

Hierarchical clustering of 37 compounds () shows that structurally similar compounds cluster by bioactivity. The target compound’s tricyclic core and sulfanyl-acetamide linker likely place it in a cluster with kinase or HDAC inhibitors, akin to SAHA and aglaithioduline. Notably, fluorophenyl analogs (e.g., ) may exhibit enhanced target selectivity due to halogen interactions .

Structure-Activity Relationships (SAR)

  • Tricyclic Core : Modifications here alter steric bulk and π-π interactions. For example, replacing oxygen with nitrogen in the diazatricyclo system could enhance HDAC8 binding, as seen in SAHA derivatives .
  • Sulfanyl Linker : Longer linkers (e.g., ethylene vs. methylene) may reduce potency by increasing flexibility, as observed in HDAC inhibitor SAR studies .
  • Trifluoromethyl Group : This group’s electron-withdrawing effects improve membrane permeability, similar to fluorophenyl groups in ’s compound .

Analytical and Computational Validation

  • Molecular Networking : MS/MS-based cosine scores () could identify metabolites with shared fragmentation patterns, aiding dereplication.
  • Maximal Common Subgraph Analysis : ’s algorithm detects biochemically meaningful matches, such as conserved acetamide motifs in HDAC inhibitors.

Biological Activity

The compound 2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structure, characterized by a complex bicyclic system and functional groups such as thiol and trifluoromethyl, suggests significant biological activity.

The chemical formula for this compound is C12H8N2O3SC_{12}H_{8}N_{2}O_{3}S with a molecular weight of 260.27 g/mol . The structural features include:

PropertyValue
Chemical Formula C12H8N2O3S
Molecular Weight 260.27 g/mol
IUPAC Name This compound
PubChem CID 2562079

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of similar compounds within the oxadiazole family. For instance, derivatives of 3-acetyl-1,3,4-oxadiazole have demonstrated strong bactericidal effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli . Given the structural similarities and the presence of sulfur in the target compound, it is hypothesized that it may exhibit comparable antimicrobial effects.

Cytotoxicity

Cytotoxicity studies are crucial for assessing the safety profile of new compounds. In related research on oxadiazole derivatives, certain compounds exhibited minimal cytotoxic effects on normal cell lines (L929). Notably, some derivatives even enhanced cell viability at specific concentrations . This suggests a potential for therapeutic use with reduced toxicity.

The mechanism by which these compounds exert their biological effects is likely multifaceted. The presence of specific functional groups such as the thiol group can contribute to interactions with biological macromolecules (e.g., proteins and nucleic acids), potentially disrupting cellular processes such as biofilm formation and gene transcription .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of novel oxadiazole derivatives, compounds were tested against a panel of Gram-positive and Gram-negative bacteria as well as fungi from Candida spp. Results indicated that certain derivatives displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Study 2: Cytotoxicity Assessment

Another research effort focused on assessing cytotoxicity in various cell lines (A549 and HepG2). Compounds derived from the oxadiazole framework were shown to stimulate cell viability significantly above baseline levels in several assays . This indicates that modifications to the chemical structure can enhance biological activity while minimizing cytotoxic effects.

Q & A

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Begin with nucleophilic substitution or coupling reactions involving the tricyclic core and the trifluoromethylphenyl acetamide moiety. Optimize using Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading (e.g., palladium for cross-couplings). Use high-throughput screening to identify optimal conditions. Reaction progress can be monitored via LC-MS or TLC. Post-synthesis, purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Q. Which spectroscopic and chromatographic methods are most effective for characterization?

  • Methodological Answer : Employ ¹H/¹³C NMR to confirm the tricyclic core and sulfanyl-acetamide connectivity. Use HRMS for molecular weight validation. For purity assessment, apply HPLC with a C18 column (acetonitrile/water + 0.1% TFA). X-ray crystallography (if single crystals are obtainable) resolves stereochemical ambiguities, as demonstrated in similar tricyclic systems .

Q. How should safety considerations be integrated into experimental design?

  • Methodological Answer : Conduct a hazard assessment using SDS data from analogous compounds (e.g., acetamide derivatives). Use fume hoods for handling volatile reagents, and wear nitrile gloves resistant to sulfanyl groups. Implement emergency protocols for inhalation/exposure, including immediate decontamination and medical consultation .

Advanced Research Questions

Q. How can computational modeling and AI-driven approaches enhance synthesis and optimization?

  • Methodological Answer : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning (ML) to predict reaction pathways. Tools like COMSOL Multiphysics enable multiparameter optimization (e.g., solvent effects on activation energy). AI platforms can autonomously adjust conditions in smart laboratories based on real-time spectroscopic feedback .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity?

  • Methodological Answer : Use sensitivity analysis to identify variables causing discrepancies (e.g., solvent models in simulations vs. actual polarity). Validate computational assumptions (e.g., implicit vs. explicit solvation) through controlled experiments. Apply Bayesian statistics to reconcile data, prioritizing variables with the highest impact on yield or selectivity .

Q. Which factorial design approaches are suitable for studying multivariable synthesis yield?

  • Methodological Answer : Implement a 2^k factorial design to test variables (e.g., temperature, catalyst amount, reaction time). For example:
VariableLow Level (-1)High Level (+1)
Temperature60°C100°C
Catalyst (mol%)1%5%
Analyze interactions via ANOVA and response surface modeling. Use software like JMP or Minitab for statistical validation .

Q. How can reaction mechanisms be elucidated using kinetic and isotopic labeling?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies by replacing key hydrogens with deuterium in the tricyclic core. Monitor rate changes via GC-MS. Use stopped-flow NMR to capture intermediates. For radical pathways, employ EPR spectroscopy with spin traps like DMPO .

Q. What methodologies identify degradation products under environmental stress?

  • Methodological Answer : Subject the compound to accelerated stability testing (40°C/75% RH for 6 months). Analyze degradation via LC-QTOF-MS with in-source fragmentation. Compare fragmentation patterns to synthetic standards. For oxidative pathways, use H2O2 or UV light exposure, followed by SPE purification and structural elucidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.